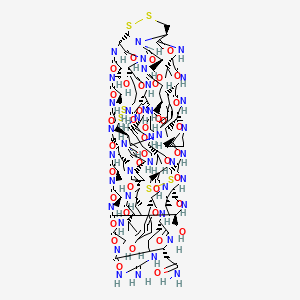
Cycloviolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloviolin A is a natural product found in Palicourea condensata and Leonia cymosa with data available.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Cycloviolin A, a macrocyclic peptide isolated from Leonia cymosa, has shown notable anti-HIV properties. Its structure, characterized by multiple intramolecular disulfide bridges, contributes to its biological activity. This compound exhibits sequence homology to other known cyclopsychotride A and circulins from the Rubiaceae family, indicating a possible shared mechanism in anti-HIV activity (Hallock et al., 2000).
Antifouling Properties
This compound demonstrates significant antifouling effects, particularly against barnacles (Balanus improvisus). Its reversible and non-toxic nature in specific bioassays highlights its potential for environmentally friendly antifouling applications (Göransson et al., 2004).
Antitumor and Chemosensitizing Effects
Studies on this compound reveal its antitumor activity, particularly in breast cancer cell lines. It induces cell death via membrane permeabilization and enhances the cytotoxic effects of other drugs like doxorubicin. Interestingly, this compound's cytotoxic effects do not significantly impact primary human brain endothelial cells, suggesting a degree of specificity towards tumor cells (Gerlach et al., 2010).
Role in Cytotoxic Activity
This compound's cytotoxicity is influenced significantly by its glutamic acid residue. Modifications to this residue lead to a substantial decrease in potency, indicating its critical role in the peptide's cytotoxic mechanism. This finding also suggests the importance of the intact disulfide network in maintaining this compound's biological activity (Herrmann et al., 2006).
Potential in Pharmacological and Agricultural Applications
This compound's stability and biological activity make it a candidate for pharmaceutical and agricultural applications. Its toxicity to various organisms, including algae, duckweed, lettuce, and soil bacteria, highlights its potential impact on environmental systems. This necessitates a thorough risk assessment for its use in cropping systems (Ovesen et al., 2011).
Eigenschaften
Bioaktivität |
Antiviral |
|---|---|
Sequenz |
GVIPCGESCVFIPCISAAIGCSCKNKVCYRN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



